(2E)-N-cyclopentyl-2-(2,9-dimethyl-3,5-diphenyl-7H-furo[3,2-g]chromen-7-ylidene)hydrazinecarbothioamide
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Overview
Description
1-CYCLOPENTYL-3-{[(7E)-2,9-DIMETHYL-3,5-DIPHENYL-7H-FURO[3,2-G]CHROMEN-7-YLIDENE]AMINO}THIOUREA is a complex organic compound with a unique structure that combines cyclopentyl, dimethyl, diphenyl, and furochromenylidene groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-CYCLOPENTYL-3-{[(7E)-2,9-DIMETHYL-3,5-DIPHENYL-7H-FURO[3,2-G]CHROMEN-7-YLIDENE]AMINO}THIOUREA typically involves multiple steps, starting with the preparation of the furochromenylidene intermediate. This intermediate is then reacted with cyclopentylamine and thiourea under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
1-CYCLOPENTYL-3-{[(7E)-2,9-DIMETHYL-3,5-DIPHENYL-7H-FURO[3,2-G]CHROMEN-7-YLIDENE]AMINO}THIOUREA can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as halides, amines, and alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.
Scientific Research Applications
1-CYCLOPENTYL-3-{[(7E)-2,9-DIMETHYL-3,5-DIPHENYL-7H-FURO[3,2-G]CHROMEN-7-YLIDENE]AMINO}THIOUREA has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as drug development for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-CYCLOPENTYL-3-{[(7E)-2,9-DIMETHYL-3,5-DIPHENYL-7H-FURO[3,2-G]CHROMEN-7-YLIDENE]AMINO}THIOUREA involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
1-(3-Chlorophenyl)-3-(6-((1,7,7-trimethylbicyclo[2.2.1]heptan-2-ylidene)amino)hexyl)thiourea: A similar compound with a different substituent on the phenyl ring.
6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile derivatives: Compounds with a similar cyclopenta structure but different functional groups.
Uniqueness
1-CYCLOPENTYL-3-{[(7E)-2,9-DIMETHYL-3,5-DIPHENYL-7H-FURO[3,2-G]CHROMEN-7-YLIDENE]AMINO}THIOUREA is unique due to its specific combination of functional groups and structural features. This uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C31H29N3O2S |
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Molecular Weight |
507.6 g/mol |
IUPAC Name |
1-cyclopentyl-3-[(E)-(2,9-dimethyl-3,5-diphenylfuro[3,2-g]chromen-7-ylidene)amino]thiourea |
InChI |
InChI=1S/C31H29N3O2S/c1-19-29-25(17-26-28(20(2)35-30(19)26)22-13-7-4-8-14-22)24(21-11-5-3-6-12-21)18-27(36-29)33-34-31(37)32-23-15-9-10-16-23/h3-8,11-14,17-18,23H,9-10,15-16H2,1-2H3,(H2,32,34,37)/b33-27+ |
InChI Key |
NAPIYTIETQZNQX-MUGXBBEHSA-N |
Isomeric SMILES |
CC1=C2C(=CC3=C1OC(=C3C4=CC=CC=C4)C)C(=C/C(=N\NC(=S)NC5CCCC5)/O2)C6=CC=CC=C6 |
Canonical SMILES |
CC1=C2C(=CC3=C1OC(=C3C4=CC=CC=C4)C)C(=CC(=NNC(=S)NC5CCCC5)O2)C6=CC=CC=C6 |
Origin of Product |
United States |
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